molecular formula C20H27Cl2N3O2 B13756102 Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride CAS No. 57645-37-1

Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride

Cat. No.: B13756102
CAS No.: 57645-37-1
M. Wt: 412.3 g/mol
InChI Key: GUSCUQNRSKOYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride (hereafter referred to as the "target compound") is a synthetic benzamide derivative with the molecular formula C₂₀H₂₅N₃O₂·2HCl . Its structure features a 4-amino-2-methoxy-substituted benzamide core linked to a 1-benzyl-4-piperidinyl moiety. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological research . Key structural attributes include:

  • 4-amino-2-methoxybenzamide: This substitution pattern on the aromatic ring may influence electronic properties and receptor interactions.

Properties

CAS No.

57645-37-1

Molecular Formula

C20H27Cl2N3O2

Molecular Weight

412.3 g/mol

IUPAC Name

[4-[(1-benzylpiperidin-1-ium-4-yl)carbamoyl]-3-methoxyphenyl]azanium;dichloride

InChI

InChI=1S/C20H25N3O2.2ClH/c1-25-19-13-16(21)7-8-18(19)20(24)22-17-9-11-23(12-10-17)14-15-5-3-2-4-6-15;;/h2-8,13,17H,9-12,14,21H2,1H3,(H,22,24);2*1H

InChI Key

GUSCUQNRSKOYOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[NH3+])C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Preparation of Substituted Benzoic Acid Derivative

  • The starting material is often a 4-amino-2-methoxybenzoic acid or its halogenated analogue (e.g., 4-amino-5-chloro-2-methoxybenzoic acid).
  • Protection of the amino group may be achieved using tert-butoxycarbonyl (Boc) groups to prevent side reactions during acylation.
  • Chlorination or halogenation steps can be carried out using reagents such as N-chlorosuccinimide in inert solvents like tetrahydrofuran to obtain selective intermediates with improved yields and purity.

Preparation of Piperidinyl Amine Intermediate

  • The piperidinyl moiety with the phenylmethyl substitution at the 1-position is prepared through reductive amination or alkylation of 4-piperidinol derivatives.
  • For example, 1-(phenylmethyl)-4-piperidinol is treated with acid (e.g., sulfuric acid) and subsequently neutralized and alkalized to afford the piperidinyl amine intermediate.
  • This intermediate may be isolated as its hydrochloride salt for stability.

Amide Bond Formation

  • The key coupling step involves the reaction of the carboxylic acid derivative (or its activated form) with the piperidinyl amine.
  • Activation methods include:
    • Carbodiimide coupling using agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in anhydrous dichloromethane.
    • Mixed anhydride formation using pivaloyl chloride at low temperatures (-10°C).
    • Triphenylphosphite/imidazole coupling in dry tetrahydrofuran under heating.
  • These methods afford high purity amide products with yields ranging from approximately 73% to over 90% depending on conditions.

Deprotection and Salt Formation

  • Removal of protecting groups (e.g., Boc) is typically achieved by treatment with concentrated hydrochloric acid or trifluoroacetic acid.
  • After deprotection, the free base is isolated and then converted into the pharmaceutically acceptable dihydrochloride salt by reaction with hydrogen chloride solution.
  • The final product is purified to meet pharmaceutical standards, often as the citrate dihydrate salt for enhanced stability and bioavailability.

Detailed Preparation Table

Step Reactants / Intermediates Reaction Conditions Reagents / Catalysts Yield (%) Notes
1 4-amino-5-chloro-2-methoxybenzoic acid Chlorination in THF, warming N-chlorosuccinimide Quantitative Selective halogenation to improve intermediate purity
2 1-(phenylmethyl)-4-piperidinol Acid treatment (H2SO4), neutralization Sulfuric acid, potassium carbonate, KOH ~50 Formation of piperidinyl amine intermediate
3 Activated benzoic acid derivative + piperidinyl amine Coupling at 0°C to room temp, inert solvent EDC.HCl, pivaloyl chloride, or Ph3P/imidazole 73-92 Carbodiimide or mixed anhydride coupling for amide bond
4 Protected amide intermediate Acidic deprotection Concentrated HCl or trifluoroacetic acid Quantitative Removal of Boc protecting group
5 Free base amide Salt formation Hydrogen chloride solution Quantitative Formation of dihydrochloride salt

Research Findings and Analytical Data

  • The synthetic intermediates and final compound are characterized by melting point, purity (HPLC), and spectral data (NMR, MS).
  • The final dihydrochloride salt exhibits high purity suitable for pharmaceutical use, with stability confirmed under storage at -20°C.
  • The synthetic methods allow for scalable production with reproducible yields and purity, critical for medicinal chemistry applications.
  • Alternative synthetic routes explored involve variations in protecting groups and coupling reagents to optimize yield and reduce impurities.

Summary of Key Preparation Insights

  • The preparation of Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride is a multi-step process involving selective halogenation, protection/deprotection strategies, and efficient amide bond formation.
  • Carbodiimide-mediated coupling remains the preferred method for amide formation due to its high yield and mild conditions.
  • Acidic deprotection and salt formation steps are crucial for obtaining the pharmaceutically acceptable dihydrochloride salt.
  • The process is well-documented in patent literature with detailed procedural steps and conditions, ensuring reproducibility and scalability.

This comprehensive synthesis overview integrates diverse authoritative sources, including patent documents and chemical standards data, providing a professional and detailed guide to the preparation of this important benzamide derivative.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction of the benzamide or piperidine ring to form reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzamide or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

Pharmacological Applications

Gastrointestinal Disorders
Research indicates that benzamide derivatives can stimulate gastrointestinal motility, making them useful in treating conditions like gastroparesis and other motility disorders. For instance, compounds similar to Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)- have been shown to enhance gastric motility and reduce symptoms associated with gastric ulcers .

Psychiatric Disorders
The compound has also been explored for its potential in managing psychiatric disorders such as depression and anxiety. Its action as a serotonin receptor modulator suggests that it may help alleviate symptoms of these conditions by enhancing serotonergic transmission .

Anti-emetic Properties
Benzamide derivatives are recognized for their anti-emetic effects, which can be beneficial in managing nausea and vomiting associated with chemotherapy or postoperative recovery. The pharmacological profile of such compounds indicates their effectiveness in reducing emesis through central nervous system pathways .

Case Study 1: Treatment of Gastroparesis

A study conducted on patients with gastroparesis evaluated the efficacy of benzamide derivatives in improving gastric emptying time. Patients receiving the compound showed significant improvement in gastric motility as measured by scintigraphy compared to the placebo group .

Case Study 2: Management of Depression

In a clinical trial assessing the antidepressant properties of benzamide derivatives, participants reported a marked reduction in depressive symptoms over an eight-week period. The study highlighted the compound's potential as an adjunct therapy for major depressive disorder .

Mechanism of Action

The mechanism of action of Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of neurotransmitter systems, leading to its observed pharmacological effects. Detailed studies on its binding affinity, receptor selectivity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Pharmacological Activity Key Differences
Target Compound 4-amino-2-methoxybenzamide, 1-benzyl-4-piperidinyl, dihydrochloride Unknown (theorized CNS activity) Reference compound
Clebopride (CAS 55905-53-8) 4-amino-5-chloro-2-methoxybenzamide, 1-benzyl-4-piperidinyl, malate salt Dopamine D₂ receptor antagonist (antiemetic) 5-chloro substitution enhances receptor affinity; malate salt improves bioavailability .
Fentanyl Derivatives (e.g., Phenylfentanyl) N-phenyl-4-piperidinyl, phenylethyl substituent μ-opioid receptor agonist (analgesic) Phenylethyl group (vs. benzyl) optimizes opioid receptor binding; amide linkage differs .
Donepezil Hydrochloride (CAS 120011-70-3) 1-benzyl-4-piperidinyl linked to indanone Acetylcholinesterase inhibitor (Alzheimer’s therapy) Indanone core (vs. benzamide) directs activity toward cholinergic systems .

Key Structural and Functional Insights

Substitution Patterns on the Benzamide Core

  • Target Compound vs. Clebopride : The absence of a 5-chloro group in the target compound may reduce dopamine D₂ receptor affinity compared to Clebopride. Chlorine atoms enhance electronegativity and steric bulk, critical for receptor antagonism .
  • Methoxy Position : Both compounds share a 2-methoxy group, which may contribute to metabolic stability by resisting oxidative degradation .

Piperidine Substitution and Pharmacokinetics

  • Benzyl vs. Phenylethyl Groups : The target compound’s 1-benzyl-piperidine group (C₆H₅-CH₂-) differs from fentanyl’s phenylethyl (C₆H₅-CH₂CH₂-) substitution. The shorter benzyl chain may reduce opioid receptor engagement, favoring alternative CNS targets .

Biological Activity

Benzamide derivatives, particularly those containing piperidine and methoxy groups, have garnered attention in pharmacological research due to their diverse biological activities. The compound Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride is of particular interest for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N3O2C_{20}H_{25}N_{3}O_{2}, with a molecular weight of 339.43 g/mol. Its structure includes a benzamide core with a methoxy group and a piperidine moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC20H25N3O2C_{20}H_{25}N_{3}O_{2}
Molecular Weight339.43 g/mol
CAS Number57645-41-7

Anticancer Activity

Recent studies have shown that benzamide derivatives can exhibit significant anticancer properties. For instance, compounds similar to our target compound have been evaluated for their cytotoxicity against various cancer cell lines. In particular, the presence of the piperidine ring has been associated with enhanced inhibitory effects on receptor tyrosine kinases (RTKs), which are critical in cancer progression.

  • Case Study : A study involving synthesis and biological evaluation of benzamides indicated that certain derivatives exhibited up to 92% inhibition against the epidermal growth factor receptor (EGFR) at concentrations as low as 10 nM . This suggests that modifications in the benzamide structure can lead to potent anticancer agents.

Neuropharmacological Effects

Benzamide derivatives have also been investigated for their neuropharmacological effects. The piperidine component is known to interact with various neurotransmitter systems, potentially providing therapeutic benefits for psychiatric disorders.

  • Research Findings : Benzamides have been noted for their efficacy in treating conditions such as anxiety and depression. They act as modulators of serotonin and dopamine receptors, which are pivotal in mood regulation .

Gastrointestinal Motility

Another area of interest is the effect of these compounds on gastrointestinal motility. Some benzamide derivatives have been identified as stimulators of gastrointestinal motility, making them candidates for treating conditions like gastroparesis.

  • Clinical Relevance : The pharmacological profile indicates that these compounds can enhance motility through modulation of cholinergic pathways, thereby improving gastric emptying rates .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInhibition of RTKs (e.g., EGFR)
NeuropharmacologicalModulation of serotonin and dopamine receptors
Gastrointestinal MotilityStimulation via cholinergic pathways

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction hazards be mitigated?

Answer:
The synthesis involves multi-step organic reactions, typically starting with benzoylation of substituted phenols under controlled conditions. Key steps include coupling the benzamide core with a functionalized piperidine ring and subsequent dihydrochloride salt formation. Hazard mitigation requires:

  • Risk assessment : Evaluate decomposition risks (e.g., thermal instability via DSC analysis) and mutagenicity (Ames II testing for analogs) .
  • Safety protocols : Use sodium carbonate to neutralize acidic byproducts and ensure proper ventilation when handling intermediates like O-benzyl hydroxylamine hydrochloride .
  • Purification : Column chromatography or recrystallization in dichloromethane/ether mixtures to isolate high-purity product .

Basic: Which spectroscopic and analytical techniques are critical for characterizing purity and structural integrity?

Answer:

  • NMR and FT-IR : Confirm the presence of the 4-amino-2-methoxybenzamide moiety and piperidinyl-benzyl group via characteristic peaks (e.g., aromatic protons, methoxy singlet) .
  • HPLC-MS : Assess purity (>98%) and detect trace impurities from synthetic intermediates .
  • DSC/TGA : Monitor thermal stability, as some analogs decompose exothermically above 150°C .

Advanced: How do structural modifications at the 4-amino and 2-methoxy positions influence receptor selectivity?

Answer:

  • 4-Amino substitution : Analogous compounds (e.g., 4-IBP) show that electron-donating groups enhance σ1 receptor affinity (Ki = 1.7 nM vs. σ2 Ki = 25.2 nM) .
  • 2-Methoxy group : Steric and electronic effects modulate opioid receptor binding. Removal or substitution (e.g., 4-chloro in clebopride) shifts activity toward dopamine D2 antagonism .
  • Comparative SAR : Use receptor binding assays (mu-opioid, adrenergic) to map substituent effects, as seen in structurally related fentanyl analogs .

Advanced: How can discrepancies in reported opioid receptor binding affinities be resolved?

Answer:

  • Assay standardization : Use uniform cell lines (e.g., CHO-K1 expressing human mu-opioid receptors) and radioligands (e.g., [³H]DAMGO) .
  • Control for salt forms : Compare dihydrochloride vs. free base solubility in buffer systems (e.g., PBS at pH 7.4) to account for ionization effects .
  • Replicate studies : Cross-validate results using SPR (surface plasmon resonance) for kinetic analysis and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Basic: What in vitro models are appropriate for preliminary assessment of biological activity?

Answer:

  • Receptor binding assays : Screen against opioid (mu, kappa), σ1, and serotonin (5-HT3) receptors using membrane preparations from transfected HEK293 cells .
  • Functional assays : Measure cAMP inhibition in SH-SY5Y neuroblastoma cells to assess Gi/o-coupled receptor activity .
  • Cytotoxicity screening : Use MTT assays in hepatic (HepG2) and neuronal (PC12) cell lines to rule off-target toxicity .

Advanced: What strategies optimize solubility and stability in pharmacological assays?

Answer:

  • Salt selection : Dihydrochloride salts improve aqueous solubility but may require pH adjustment (e.g., 0.1 N HCl) to prevent precipitation .
  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin complexes to maintain solubility without disrupting receptor interactions .
  • Lyophilization : Stabilize bulk compound by freeze-drying under argon and storing at -20°C with desiccants .

Basic: How does the dihydrochloride salt form impact physicochemical properties?

Answer:

  • Solubility : Increases water solubility by ~10-fold compared to the free base, critical for in vivo pharmacokinetic studies .
  • Stability : Reduces hygroscopicity but may accelerate degradation under basic conditions (pH >8). Monitor via accelerated stability testing (40°C/75% RH) .
  • Bioavailability : Enhances oral absorption in rodent models due to improved dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.